molecular formula C10H12OS B7998603 S-(2,4-Dimethylphenyl) ethanethioate

S-(2,4-Dimethylphenyl) ethanethioate

Cat. No.: B7998603
M. Wt: 180.27 g/mol
InChI Key: VOOIXSSVQSQNCC-UHFFFAOYSA-N
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Description

S-(2,4-Dimethylphenyl) ethanethioate:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(2,4-Dimethylphenyl) ethanethioate typically involves the reaction between 2,4-dimethylbenzenethiol and acetyl chloride . The reaction is carried out in the presence of a base, such as pyridine, in a solvent like dichloromethane. The reaction mixture is cooled to maintain a temperature range of 5-15°C and stirred for about an hour .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in maintaining consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

S-(2,4-Dimethylphenyl) ethanethioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioester group to a thiol or an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the thioester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

S-(2,4-Dimethylphenyl) ethanethioate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of S-(2,4-Dimethylphenyl) ethanethioate involves its interaction with molecular targets through its thioester group. The compound can undergo nucleophilic attack, leading to the formation of various intermediates and products. The pathways involved include:

    Nucleophilic Addition: The thioester group is susceptible to nucleophilic attack, forming tetrahedral intermediates.

    Elimination: Subsequent elimination reactions can lead to the formation of different products.

Comparison with Similar Compounds

S-(2,4-Dimethylphenyl) ethanethioate can be compared with other similar thioester compounds, such as:

  • S-(2,5-Dimethylphenyl) ethanethioate
  • S-(2,6-Dimethylphenyl) ethanethioate

These compounds share similar structural features but differ in the position of the methyl groups on the aromatic ring. The unique positioning of the methyl groups in this compound contributes to its distinct chemical properties and reactivity.

Properties

IUPAC Name

S-(2,4-dimethylphenyl) ethanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12OS/c1-7-4-5-10(8(2)6-7)12-9(3)11/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOIXSSVQSQNCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)SC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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